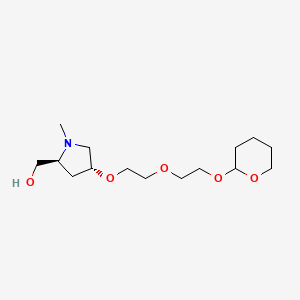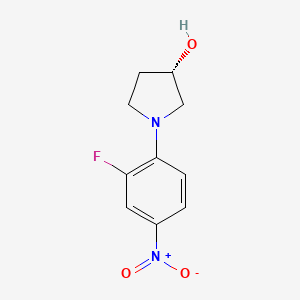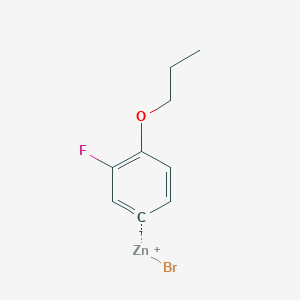
3-Fluoro-4-n-propyloxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-n-propyloxyphenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. The presence of the zinc atom makes it a valuable reagent for forming carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-fluoro-4-n-propyloxyphenylzinc bromide typically involves the reaction of 3-fluoro-4-n-propyloxybromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Fluoro-4-n-propyloxybromobenzene+Zn→3-Fluoro-4-n-propyloxyphenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The use of high-purity starting materials and solvents is also crucial to minimize impurities in the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-n-propyloxyphenylzinc bromide primarily undergoes nucleophilic addition reactions, where the zinc atom acts as a nucleophile. It can participate in various types of reactions, including:
Substitution Reactions: The compound can react with electrophiles to replace the zinc atom with another substituent.
Coupling Reactions: It can be used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include halides, alkyl halides, and other electrophiles. The reactions are typically carried out in the presence of a catalyst, such as palladium or nickel, and under an inert atmosphere to prevent oxidation. The solvent tetrahydrofuran is often used due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used
Scientific Research Applications
3-Fluoro-4-n-propyloxyphenylzinc bromide has several applications in scientific research, including:
Organic Synthesis: It is used to synthesize complex organic molecules, particularly in the pharmaceutical industry for drug development.
Material Science: The compound is used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Medicinal Chemistry: It is employed in the development of new therapeutic agents, including anticancer and antiviral drugs.
Biological Research: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 3-fluoro-4-n-propyloxyphenylzinc bromide involves the nucleophilic attack of the zinc atom on an electrophilic center. This leads to the formation of a new carbon-carbon bond, which is a key step in many organic synthesis reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylzinc bromide: Another organozinc compound with similar reactivity but lacking the n-propyloxy group.
4-Methoxyphenylzinc bromide: Similar structure but with a methoxy group instead of a fluoro group.
3,4-Dimethylphenylzinc bromide: Contains two methyl groups instead of a fluoro and n-propyloxy group.
Uniqueness
3-Fluoro-4-n-propyloxyphenylzinc bromide is unique due to the presence of both a fluoro and n-propyloxy group on the aromatic ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C9H10BrFOZn |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-2-propoxybenzene-5-ide |
InChI |
InChI=1S/C9H10FO.BrH.Zn/c1-2-7-11-9-6-4-3-5-8(9)10;;/h4-6H,2,7H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
GYBIHGLSGNKQIG-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC1=C(C=[C-]C=C1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


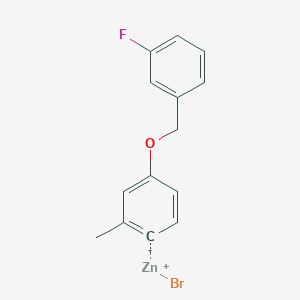
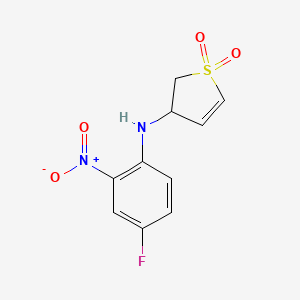
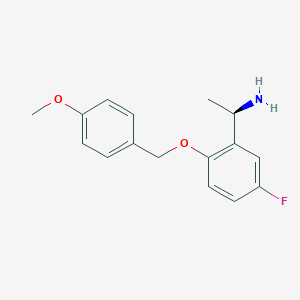
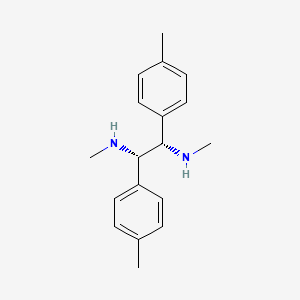
![2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14895905.png)
![tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14895913.png)
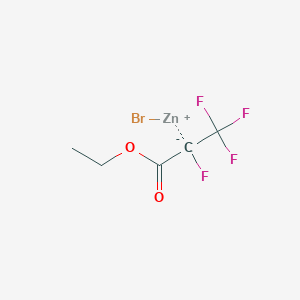
![4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14895933.png)

![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14895950.png)
